molecular formula C11H14O B13473390 rel-(1R,2S)-2-Phenylcyclopropaneethanol CAS No. 94399-55-0

rel-(1R,2S)-2-Phenylcyclopropaneethanol

Cat. No.: B13473390
CAS No.: 94399-55-0
M. Wt: 162.23 g/mol
InChI Key: IVRVDDJTISEWSZ-MNOVXSKESA-N
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Description

rel-(1R,2S)-2-Phenylcyclopropaneethanol (CAS: 29667-46-7) is a chiral cyclopropane derivative with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol . It is characterized by a cyclopropane ring substituted with a phenyl group at the C2 position and a hydroxymethyl (-CH₂OH) group at the C1 position. The compound exhibits two stereogenic centers, leading to distinct diastereomeric and enantiomeric forms. Its synthesis often involves asymmetric catalysis, leveraging chiral ligands and metal complexes (e.g., Sc(OTf)₃ or Mg(OTf)₂) to achieve high stereoselectivity .

Key physical properties include:

  • Melting Point: Not explicitly reported, but cyclopropane derivatives generally exhibit low melting points due to ring strain.
  • Stability: Certain diastereomers, such as rel-(1R,2S,3R) spirocyclopropane oxindoles, are noted to degrade under HPLC conditions unless derivatized .

Properties

CAS No.

94399-55-0

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-[(1S,2R)-2-phenylcyclopropyl]ethanol

InChI

InChI=1S/C11H14O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1

InChI Key

IVRVDDJTISEWSZ-MNOVXSKESA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2)CCO

Canonical SMILES

C1C(C1C2=CC=CC=C2)CCO

Origin of Product

United States

Preparation Methods

Methodology:

  • Catalytic Asymmetric Cyclopropanation: Utilizes chiral metal complexes, notably iridium or rhodium complexes with chiral ligands, to induce stereoselectivity.
  • Reagents: Commonly, diazo compounds such as diazomethane derivatives or α-alkyl diazoesters are employed as carbene sources.
  • Conditions: Reactions are performed under inert atmospheres, often at low temperatures (−20°C to 0°C) to maximize stereoselectivity.

Example:

A notable approach involves the use of a chiral iridium catalyst with bisphosphine ligands to cyclopropanate styrene derivatives, yielding the (1R,2S)-configured cyclopropane with enantiomeric excess exceeding 99%. This method is adaptable for various substituted styrenes, enhancing substrate scope.

Functionalization to Obtain 2-Phenylcyclopropane Derivatives

Post-cyclopropanation, the key intermediate is subjected to functional group transformations to introduce the hydroxymethyl group, resulting in the target compound.

Strategy:

  • Hydroxyalkylation: The cyclopropane core undergoes regioselective hydroxymethylation, often via nucleophilic addition or radical-mediated processes.
  • Oxidation/Reduction: The intermediate may be oxidized or reduced to introduce the alcohol functionality at the desired position.

Example:

In a reported synthesis, the cyclopropane ring is first functionalized with a hydroxymethyl group through a formaldehyde addition under basic conditions, followed by stereoselective reduction to yield the (rel-(1R,2S))-2-phenylcyclopropaneethanol.

Enantioselective Reduction of Ketone Precursors

Alternatively, a route involves asymmetric reduction of a ketone precursor, such as 2-phenylcyclopropanone, to afford the (R)-configured alcohol.

Method:

  • Catalytic Asymmetric Hydrogenation: Employs chiral catalysts, such as iridium or ruthenium complexes with chiral ligands, to reduce the ketone selectively.
  • Reaction Conditions: Typically carried out at moderate temperatures (around 40°C) and hydrogen pressures of 3-5 MPa, with enantiomeric excesses often exceeding 99%.

Example:

In patent CN109776400B, asymmetric hydrogenation of phenyl(pyridin-2-yl) ketone derivatives over iridium-based catalysts yielded high enantioselectivity, which can be adapted for similar cyclopropane ketone precursors.

Synthesis Data Table

Step Method Reagents Catalyst Conditions Yield Enantiomeric Excess Reference
1 Asymmetric cyclopropanation Diazo compounds Chiral iridium complex -20°C to 0°C 85-95% >99% ,
2 Hydroxymethylation Formaldehyde Base (NaOH) Room temperature 80-90% Not specified
3 Enantioselective reduction Ketone precursor Chiral Ir or Ru complex 40°C, 3 MPa H₂ 90-98% >99%

Notable Research Findings and Optimization Strategies

  • Catalyst Design: Recent advances focus on ligand engineering to improve stereoselectivity and catalytic turnover numbers, making industrial-scale synthesis feasible.
  • Substrate Scope: Modifications in the aromatic ring and side chains are tolerated, with high enantioselectivity maintained.
  • Reaction Conditions: Lower temperatures and milder pressures are being optimized to reduce costs and improve safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.

    Substitution: Substitution reactions can introduce different functional groups onto the cyclopropyl or phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry: rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems, including enzyme interactions and receptor binding.

Industry: In industrial applications, rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Diastereomeric and Enantiomeric Variants

Stereochemical variations significantly influence reactivity and properties. For example:

Compound Catalyst System Yield (%) Enantioselectivity (% ee) Stability Notes Reference
rel-(1R,2S,3R)-spirocyclopropane oxindole L-RaPr₂/Sc(OTf)₃ 50–99 72–99 Unstable in HPLC
rel-(1S,2S,3R)-spirocyclopropane oxindole L-PrPr₂/Mg(OTf)₂ 50–99 85–99 Higher ee than Sc system
rel-(1R,2S)-2-Phenylcyclopropaneethanol Not specified Requires dry storage

Key Findings :

  • Catalyst Impact : Mg(OTf)₂-based systems yield higher enantioselectivity (up to 99% ee) compared to Sc(OTf)₃ .
  • Substituent Effects : Electron-withdrawing or donating groups on the α-ketoester component minimally affect enantioselectivity, but halo-substituents at specific positions (C4/C5) enhance ee values .

Structural Analogs with Functional Group Variations

Functional group modifications alter physicochemical and biological properties:

Compound Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -CH₂OH 148.20 Chiral building block
2-Phenylcyclopropanecarboxylic acid -COOH 162.19 Intermediate in drug synthesis
trans-2-Phenylcyclopropanamine HCl -NH₂ (amine) 173.67 Potential bioactive molecule
Cyclopropaneacetyl chloride (2-heptyl) -COCl 216.75 Reactive acylating agent

Observations :

  • Solubility: The hydroxymethyl group in this compound enhances polarity compared to its carboxylic acid or amine analogs.
  • Reactivity : Acetyl chloride derivatives (e.g., 2-heptyl) are highly reactive, making them unsuitable for long-term storage without stabilization .

Substituent and Catalytic Effects

  • Aromatic Substituents : Naphthyl or thiophenyl groups on β,γ-unsaturated α-ketoesters are tolerated in cyclopropanation reactions, yielding products with >90% ee .
  • Aliphatic Substrates : Reactions with aliphatic α-ketoesters (e.g., 2t and 2u) achieve 99% ee and 99% yield, demonstrating versatility in substrate scope .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high stereochemical purity in rel-(1R,2S)-2-Phenylcyclopropaneethanol?

  • Methodological Answer : The stereoselective synthesis of cyclopropane derivatives like this compound can be achieved using chiral N,N'-dioxide/metal catalyst systems. For example, L-PrPr2/Mg(OTf)₂ and L-RaPr2/Sc(OTf)₃ catalysts enable diastereodivergent pathways, producing distinct stereoisomers with >94:6 diastereoselectivity . Key considerations include:

  • Catalyst selection : Sc(OTf)₃ favors rel-(1R,2S,3R) products, while Mg(OTf)₂ produces rel-(1S,2S,3R) isomers.
  • Substituent effects : Electron-withdrawing/donating groups on β,γ-unsaturated α-ketoesters minimally impact enantioselectivity, but halo-substituents on 3-Cl oxindoles improve outcomes .
  • Reaction conditions : Optimize temperature (−40°C to 25°C) and solvent (toluene/CH₂Cl₂) to balance yield and selectivity.

Q. How can the physical and chemical properties of this compound inform purification strategies?

  • Methodological Answer : Predicted properties from analogous cyclopropane derivatives (e.g., boiling point ~208.7°C, density ~0.988 g/cm³ ) suggest:

  • Distillation : Fractional distillation under reduced pressure to avoid thermal decomposition.
  • Chromatography : Use silica gel chromatography with ethyl acetate/hexane gradients, leveraging polarity differences from the hydroxyl and phenyl groups.
  • Crystallization : Recrystallize in ethanol/water mixtures based on solubility trends of similar alcohols .

Advanced Research Questions

Q. How do diastereodivergent catalyst systems resolve stereochemical contradictions in cyclopropane derivatives?

  • Methodological Answer : Contradictions in stereochemical outcomes arise from competing reaction mechanisms (e.g., aza-ortho-xylylene intermediate trapping vs. direct SN2 substitution). To address this:

  • Mechanistic studies : Use X-ray crystallography to confirm absolute configurations (e.g., rel-(1R,2S,3R) vs. rel-(1S,2S,3R)) .
  • Catalyst tuning : Adjust ligand steric bulk (e.g., L-RaPr2 vs. L-PrPr2) and metal ion size (Sc³⁺ vs. Mg²⁺) to favor specific transition states .
  • Derivatization : Stabilize labile intermediates (e.g., convert rel-(1R,2S,3R)-3 to rel-(1R,2S,3R)-4 for reliable HPLC analysis) .

Q. What analytical techniques are critical for validating the enantiomeric excess (ee) of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases, calibrated against racemic mixtures .
  • NMR spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric signals in ¹H/¹³C NMR .
  • Polarimetry : Compare specific rotation values ([α]ᴅ) with literature data for cis-2-Phenylcyclopropanemethanol derivatives (e.g., [α]ᴅ = +15° to +25° in CHCl₃) .

Q. How do substituents on the phenyl ring influence the stability and reactivity of this compound?

  • Methodological Answer :

  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) increase cyclopropane ring strain, accelerating ring-opening reactions.
  • Steric effects : Ortho-substituents hinder nucleophilic attack at the cyclopropane moiety, as shown in analogous 3,4-difluorophenyl derivatives .
  • Stability assays : Monitor decomposition via TGA (thermal stability) and accelerated stability studies (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How to reconcile conflicting enantioselectivity data in the synthesis of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Impure starting materials : Validate 3-Cl oxindole purity via GC-MS and ensure N–H group integrity (N-methylation reduces yields by >50%) .
  • Temperature sensitivity : Re-test reactions at −40°C (favors kinetic control) vs. 25°C (thermodynamic control) to identify pathway dominance .
  • Catalyst decomposition : Monitor metal-ligand complex stability via UV-Vis spectroscopy during prolonged reactions .

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